molecular formula C12H12N2O B11899829 4-Amino-N-methyl-1-naphthamide

4-Amino-N-methyl-1-naphthamide

Cat. No.: B11899829
M. Wt: 200.24 g/mol
InChI Key: KWUZOKMSHSQUTN-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-1-naphthamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of naphthalene, characterized by the presence of an amino group and a methyl group attached to the naphthamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-1-naphthamide typically involves the coupling of commercially available 6-hydroxy-1-naphthoic acid with aniline derivatives in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature (25°C) for 12 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methyl-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The naphthamide structure allows for substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Nitro derivatives of naphthamide.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthamide derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-1-naphthamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Amino-N-methyl-1-naphthamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-amino-N-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C12H12N2O/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3,(H,14,15)

InChI Key

KWUZOKMSHSQUTN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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